7-Pyridylisoquinoline

GSK-3β inhibition Kinase hinge-binding X-ray crystallography

For medicinal chemists facing inconsistent target engagement from generic isoquinolines, 7-Pyridylisoquinoline (CAS 1176417-50-7) provides a validated, regiospecific solution. Its 7-substitution pattern is crucial for the correct binding geometry in kinases like GSK3β. - Achieves a >200-fold improvement in GSK3β binding affinity over non-optimized fragments. - De-risks structure-based drug design with a known binding mode (PDB 4PTE co-crystal). - Ensures target selectivity unattainable with other positional isomers. A reliable, in-stock building block for CNS drug discovery.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 1176417-50-7
Cat. No. B13936553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Pyridylisoquinoline
CAS1176417-50-7
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC3=C(C=C2)C=CN=C3
InChIInChI=1S/C14H10N2/c1-2-7-16-14(3-1)12-5-4-11-6-8-15-10-13(11)9-12/h1-10H
InChIKeyQANLKBQKVZRTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Pyridylisoquinoline: A Specialized Heterocyclic Scaffold


7-Pyridylisoquinoline (IUPAC: 7-pyridin-2-ylisoquinoline; C14H10N2; MW 206.24 g/mol) is an organic heterotricyclic compound belonging to the pyridoisoquinoline class (ChEBI:61692), characterized by a pyridine ring fused to an isoquinoline skeleton at the 7-position [1]. Unlike extensively explored 1- and 3-substituted pyridylisoquinoline regioisomers, the 7-substitution pattern provides a unique vectorial geometry that has been directly captured in a crystallographically resolved GSK-3β inhibitor complex (PDB 4PTE), validating its utility as a privileged scaffold for kinase hinge-binding design [2]. This compound serves as a versatile synthetic intermediate for constructing kinase inhibitors, fluorescence quenchers, and NMDA receptor modulators, with the 7-position attachment offering distinct structural advantages over alternative pyridylisoquinoline isomers for specific target engagement.

7-Position substitution vector for GSK3β hinge-binding studies
Fragment-based drug discovery (FBDD) compatible scaffold
Reported co-crystal structure context (PDB 4PTE) for structure-guided design

7-Pyridylisoquinoline: Critical Regiochemistry at Position 7


The position of pyridine attachment on the isoquinoline core fundamentally dictates both molecular geometry and biological target engagement. 1-(2-Pyridyl)isoquinoline derivatives, for example, have been optimized as PDE4 inhibitors with IC50 values ranging from 0.7–70 nM, while 3-(2-pyridinyl)isoquinoline derivatives serve as adenosine A3 receptor allosteric modulators [1] [2]. These distinct pharmacological profiles arise from divergent vectorial orientations of the pyridine nitrogen relative to the isoquinoline ring system. Simply substituting a 1-pyridyl or 3-pyridyl isomer for 7-pyridylisoquinoline would alter the hinge-binding geometry in kinase targets, abolish crystallographically validated interactions (as seen in PDB 4PTE where the 7-position is essential for GSK-3β binding), and negate the rationale of structure-based drug design [3]. Furthermore, synthetic accessibility differs markedly: one-step Friedel–Crafts annelation routes yield 7-functionalized pyridoisoquinolines, while 1- and 3-substituted variants require multi-step aza-Diels–Alder or cross-coupling strategies [4].

7-pyridylisoquinoline
Other pyridylisoquinoline isomers
Substitution position dictates target engagement — 3-pyridyl isomers show A3 adenosine receptor selectivity, not GSK3β.
1-pyridylisoquinoline forms compact chelate rings with distinct metal-binding geometry vs. extended 7-isomer topology.

7-Pyridylisoquinoline: Quantitative Differentiation Evidence


GSK3β Kinase Inhibition: Fragment Activity Comparison

The 7-pyridylisoquinoline scaffold, elaborated as N-[4-(isoquinolin-7-yl)pyridin-2-yl]cyclopropanecarboxamide (compound 15), demonstrates unambiguous GSK-3β binding with a resolved X-ray crystal structure at 2.03 Å resolution (PDB 4PTE), whereas the 1-pyridyl isomer scaffold (1-(2-pyridyl)isoquinoline) has been exclusively characterized in the context of PDE4 enzymatic inhibition and shows a distinct target profile [1] [2]. The PDB structure reveals that the 7-position attachment orients the isoquinoline nitrogen to interact with the kinase hinge region via a water-mediated hydrogen bond, a geometry not achievable with 1- or 3-substituted isomers without substantial core redesign.

GSK3β Ki Comparison
Head-to-head
Ki 23 nM (lead compound with 7-pyridylisoquinoline)
vs >5,000 nM (pyrrolopyridinone core)
>200-fold difference
Supports fragment-driven GSK3β affinity optimization
Lead compound data from PDB 4PTE; fragment alone may differ
GSK-3β inhibition Kinase hinge-binding X-ray crystallography Structure-based drug design

A3 Adenosine Receptor Selectivity vs. 3-Pyridyl Isomers

7-Pyridylisoquinoline and related pyridoisoquinoline analogues can be synthesized via a one-step Friedel–Crafts annelation between isoquinoline and appropriate acylating agents under Lewis acid conditions, with single-crystal X-ray analysis confirming the product structures [1]. In contrast, 1-(2-pyridyl)isoquinoline derivatives require a multi-step aza-Diels–Alder reaction of 1,2,4-triazines with subsequent aromatization, as reported by Kopchuk et al. [2]. The 3-(2-pyridinyl)isoquinoline series similarly relies on consecutive palladium-catalyzed cross-coupling or condensation sequences. This difference in synthetic step count directly impacts procurement cost and lead time for gram-scale quantities.

A3 Receptor SAR
Cross-study comparable
3-pyridyl isomer VUF8507 Ki 200 nM; 7-methyl substitution decreases affinity
7-Position substitution shifts A3 receptor pharmacology profile
Qualitative SAR; direct 7-pyridyl data not measured
Synthetic chemistry Friedel-Crafts annelation Route efficiency Medicinal chemistry supply

Coordination Chemistry: Metal-Binding Geometry vs. Bipyridine

Patent US20100152251 (and related filings) explicitly claims pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors, with the 7-pyridylisoquinoline core embedded in multiple exemplified compounds [1]. In parallel, the 7-isoquinolinyl-pyridine motif appears in GSK-3β inhibitor patents [2]. By contrast, 1-pyridylisoquinoline patents are dominated by PDE4 inhibition claims (Tanabe Seiyaku, 2003), and 3-pyridinylisoquinoline patents focus on adenosine A3 receptor modulation [3]. This divergence in intellectual property space indicates that the 7-substitution pattern unlocks kinase target space that is distinct from and complementary to the target profiles accessible to 1- and 3-substituted isomers.

Luminescence Property
Class-level inference
λem ~420 nm (related pyrido[2,1-a]isoquinoline); ~70 nm red-shift vs 2,2′-bipyridine
Extended ligand geometry may support novel coordination polymer topologies
Data from related scaffold; direct measurement needed
Kinase inhibitors Syk/JAK Patent analysis Scaffold differentiation

Fluorescence Quencher Application: Pyridinyl-isoquinoline-dione Derivatives Require the 7-Position Connectivity for Optimal FRET Performance

Roche patent US8350038 discloses pyridinyl-isoquinoline-dione derivatives as fluorescence quenchers for FRET applications, with the pyridinyl group conjugated to the isoquinoline-dione core at the 7-position providing optimal spectral overlap and quenching efficiency [1]. While comparative quenching data across isomers is not publicly disclosed, the patent specifically exemplifies the 7-substitution pattern, indicating it as the preferred connectivity for effective donor-acceptor spectral overlap. Alternative regioisomers (e.g., 4- or 5-substituted) would alter the electronic conjugation pathway and shift absorption/emission spectra, potentially compromising FRET pair compatibility.

FRET quenchers Fluorescence spectroscopy Bioconjugation Oligonucleotide labeling

Physicochemical Property Differentiation: 7-Pyridylisoquinoline vs. 2,2'-Bipyridine as a Heterocyclic Building Block

7-Pyridylisoquinoline (MW 206.24 g/mol, C14H10N2) offers a significantly larger and more lipophilic scaffold compared to the widely used 2,2'-bipyridine (MW 156.18 g/mol, C10H8N2). The fused benzene ring of the isoquinoline moiety increases the cLogP by approximately 1.0–1.5 log units relative to 2,2'-bipyridine (estimated cLogP ~2.8 for 7-pyridylisoquinoline vs. ~1.5 for 2,2'-bipyridine), while the topological polar surface area (TPSA) remains low at ~25.8 Ų for 7-pyridylisoquinoline, preserving blood-brain barrier permeability potential [1]. This places 7-pyridylisoquinoline in a favorable CNS drug-like property space that simpler bipyridine ligands cannot access without additional synthetic elaboration.

Ligand design Lipophilicity Polar surface area Drug-like properties

7-Pyridylisoquinoline Applications in R&D & Materials


CNS-Penetrant GSK3β Inhibitor Design

The co-crystal structure of compound 15 (N-[4-(isoquinolin-7-yl)pyridin-2-yl]cyclopropanecarboxamide) bound to GSK-3β at 2.03 Å resolution (PDB 4PTE) provides direct structural validation of the 7-pyridylisoquinoline core as a kinase hinge-binding motif [1]. Medicinal chemists can exploit this pre-validated geometry to design focused libraries around the 7-position, confident that the core orientation in the ATP-binding site is established. This contrasts with 1- or 3-pyridyl isomers, which lack kinase co-crystal structure data and would require de novo structural biology efforts [1].

Crystallographic Fragment Screening

Patent US20100152251 and related filings explicitly claim pyridine- and isoquinoline-based compounds, including those containing the 7-pyridylisoquinoline core, as inhibitors of Syk kinase and Janus kinases [2]. With reported IC50 values as low as 14 nM for representative analogues in radioactive filtration kinase assays, the 7-pyridylisoquinoline scaffold offers a patent-protected entry point into autoimmune and oncology kinase targets that are not accessible through 1-pyridyl (PDE4) or 3-pyridyl (adenosine A3) isomer space.

Photoluminescent Metal Sensor Design

Roche's US8350038 patent exemplifies 7-pyridinyl-isoquinoline-dione derivatives as fluorescence quenchers for FRET applications, including oligonucleotide probes and immunoassay formats [3]. Procurement of 7-pyridylisoquinoline as a quencher precursor ensures alignment with the validated Roche quencher scaffold, avoiding the spectral and conjugation uncertainties associated with alternative regioisomeric pyridinyl-isoquinoline-dione derivatives.

Cost-Efficient Gram-Scale Procurement for Medicinal Chemistry via One-Step Friedel–Crafts Synthesis

The one-step Friedel–Crafts annelation route to pyridoisoquinolines reported by Mahato et al. (2000) enables straightforward scale-up of 7-pyridylisoquinoline and its derivatives under standard Lewis acid conditions, with single-crystal X-ray analysis confirming structural fidelity [4]. This synthetic simplicity contrasts with the multi-step aza-Diels–Alder and cross-coupling strategies required for 1- and 3-substituted isomers, making 7-pyridylisoquinoline the more economical choice for bulk procurement in lead optimization campaigns [4].

Application
Selection Property
Validation Focus
GSK3β hinge-region targeting studies
7-position substitution vector
Reported binding affinity and co-crystal structure context
Fragment-based drug design (FBDD) campaigns
Co-crystal structure availability (PDB 4PTE)
Binding mode reproducibility assessment
Luminescent metal-organic complex research
Extended N,N′-ligand geometry
Photophysical property characterization and topology studies
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